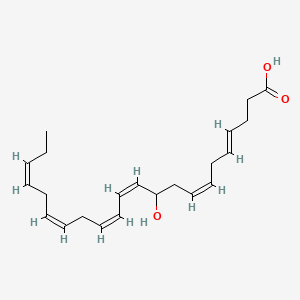
4,7,11,13,16,19-Docosahexaenoic acid, 10-hydroxy-, (E,Z,Z,Z,Z,Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7,11,13,16,19-Docosahexaenoic acid, 10-hydroxy-, (E,Z,Z,Z,Z,Z)- is a polyunsaturated fatty acid with a hydroxyl group at the 10th carbon. This compound is a derivative of docosahexaenoic acid, which is an omega-3 fatty acid. It is known for its significant role in various biological processes and its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,11,13,16,19-Docosahexaenoic acid, 10-hydroxy-, (E,Z,Z,Z,Z,Z)- can be achieved through several methods:
Chemical Synthesis: One common method involves the hydroxylation of docosahexaenoic acid using specific reagents such as osmium tetroxide or other hydroxylating agents under controlled conditions.
Biocatalytic Methods: Enzymatic hydroxylation using lipoxygenases or other specific enzymes can also be employed to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis, where docosahexaenoic acid is subjected to hydroxylation reactions in reactors. The process is optimized for yield and purity, often involving multiple purification steps such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4,7,11,13,16,19-Docosahexaenoic acid, 10-hydroxy-, (E,Z,Z,Z,Z,Z)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon or other catalysts.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 10-keto-docosahexaenoic acid.
Reduction: Formation of fully saturated docosahexaenoic acid derivatives.
Substitution: Formation of various substituted docosahexaenoic acid derivatives.
科学的研究の応用
4,7,11,13,16,19-Docosahexaenoic acid, 10-hydroxy-, (E,Z,Z,Z,Z,Z)- has numerous scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex lipids and other bioactive molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases, cardiovascular health, and anti-inflammatory properties.
Industry: Utilized in the formulation of dietary supplements and functional foods.
作用機序
The mechanism of action of 4,7,11,13,16,19-Docosahexaenoic acid, 10-hydroxy-, (E,Z,Z,Z,Z,Z)- involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also acts as a precursor to bioactive lipid mediators that modulate inflammation and cellular signaling pathways. The hydroxyl group at the 10th position plays a crucial role in its biological activity, affecting its interaction with enzymes and receptors.
類似化合物との比較
Similar Compounds
Docosahexaenoic acid (DHA): A parent compound without the hydroxyl group.
Eicosapentaenoic acid (EPA): Another omega-3 fatty acid with similar biological functions.
10-Hydroxy-docosapentaenoic acid: A structurally similar compound with one less double bond.
Uniqueness
4,7,11,13,16,19-Docosahexaenoic acid, 10-hydroxy-, (E,Z,Z,Z,Z,Z)- is unique due to the presence of the hydroxyl group at the 10th carbon, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent and its role in cellular processes compared to its non-hydroxylated counterparts.
特性
分子式 |
C22H32O3 |
|---|---|
分子量 |
344.5 g/mol |
IUPAC名 |
(4E,7Z,11Z,13Z,16Z,19Z)-10-hydroxydocosa-4,7,11,13,16,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-12-15-18-21(23)19-16-13-10-11-14-17-20-22(24)25/h3-4,6-7,9,11-16,18,21,23H,2,5,8,10,17,19-20H2,1H3,(H,24,25)/b4-3-,7-6-,12-9-,14-11+,16-13-,18-15- |
InChIキー |
DDCYKEYDTGCKAS-LFOUVDDXSA-N |
異性体SMILES |
CC/C=C\C/C=C\C/C=C\C=C/C(C/C=C\C/C=C/CCC(=O)O)O |
正規SMILES |
CCC=CCC=CCC=CC=CC(CC=CCC=CCCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


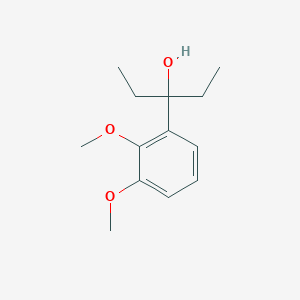
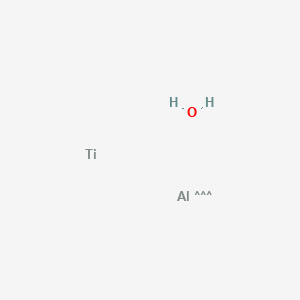
![tert-Butyl 4-(4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12337823.png)

![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (3S)-dithiolane-3-carboxylate](/img/structure/B12337836.png)
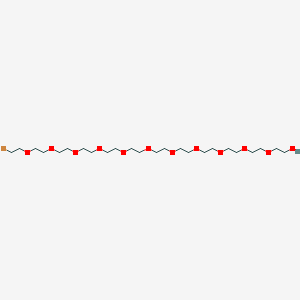


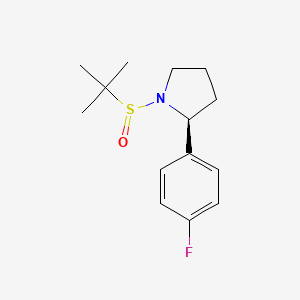

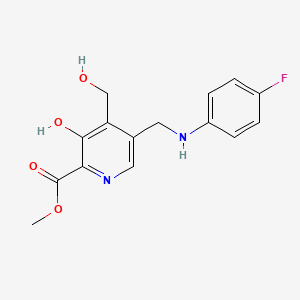

![Acetic acid, 2,2'-[(1-methylethylidene)bis(thio)]bis-, dimethyl ester](/img/structure/B12337882.png)
![[4-[(2S)-3-amino-2-[(2-aminoacetyl)amino]-3-oxopropyl]phenyl] acetate](/img/structure/B12337894.png)
